6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. The presence of a nitrophenyl group at the 6th position of the thiazole ring contributes to its unique chemical properties. Compounds containing thiazole and imidazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole and imidazole derivatives.
Scientific Research Applications
6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The nitrophenyl group can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- 6-(4-Methylphenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
- 6-(4-Chlorophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-Nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-13-5-6-17-11(13)12-10/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIVDKLFFJWWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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